![molecular formula C22H26N6O B4464098 4-tert-butyl-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B4464098.png)
4-tert-butyl-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide
Overview
Description
4-tert-butyl-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide is a chemical compound that belongs to the class of kinase inhibitors. It is commonly referred to as PTK787/ZK 222584 and is used in scientific research for its potential therapeutic applications in cancer treatment.
Mechanism of Action
PTK787/ZK 222584 works by inhibiting the activity of several kinases involved in angiogenesis, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these kinases, PTK787/ZK 222584 prevents the formation of new blood vessels, which can starve cancer cells of nutrients and oxygen, leading to their death.
Biochemical and Physiological Effects:
PTK787/ZK 222584 has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, decreased tumor growth and metastasis, and increased survival rates in animal models of cancer. It has also been found to have minimal toxicity and side effects, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of PTK787/ZK 222584 for lab experiments is its specificity for angiogenesis-related kinases, which allows for targeted inhibition of tumor growth without affecting normal cells. However, one of the limitations of PTK787/ZK 222584 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research on PTK787/ZK 222584 include exploring its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration methods for PTK787/ZK 222584 in humans, as well as its long-term safety and efficacy. Finally, research is needed to develop more effective and efficient synthesis methods for PTK787/ZK 222584 to make it more accessible for scientific research and potential clinical use.
Scientific Research Applications
PTK787/ZK 222584 is used in scientific research for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several kinases involved in angiogenesis, the process by which new blood vessels are formed. Angiogenesis is a critical process in tumor growth and metastasis, and inhibiting it can prevent the growth and spread of cancer cells.
properties
IUPAC Name |
4-tert-butyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-22(2,3)17-6-4-16(5-7-17)21(29)25-15-14-24-19-8-9-20(28-27-19)26-18-10-12-23-13-11-18/h4-13H,14-15H2,1-3H3,(H,24,27)(H,25,29)(H,23,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKXUBYBPGDVGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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